4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Overview
Description
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structures
- Conformational Analysis and Electrochemical Properties : The synthesis and crystal structure of a compound related to 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, specifically a methionine analogue, was examined. It demonstrated interesting electrochemical properties with potential implications for understanding molecular interactions and reactivity (Glass et al., 1990).
Polymer Synthesis
- Polyimide Development : Research involving 2, 5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane, a related compound, led to the synthesis of fully alicyclic polyimides. These materials possess unique properties useful in industrial applications, particularly for creating films soluble in organic solvents (Matsumoto, 2001).
Medicinal Chemistry
- Conformational Locking for Drug Design : The study of 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, structurally similar to this compound, illustrated their potential in conformationally locking pharmacophores. This approach is crucial in the design of more effective pharmaceuticals (Vorberg et al., 2017).
Antimicrobial Applications
- Bactericidal and Fungicidal Properties : A study on N-substituted aminomethoxybicyclo[2.2.1]heptanes showed significant bactericidal and fungicidal activity. This suggests potential use in enhancing the antimicrobial properties of lubricating fluids and oils (Alimardanov et al., 2018).
Cellular Transport Mechanisms
- Impact on Amino Acid Transport Systems : Isomeric aminobicyclo[3.2.1]octane-3-carboxylic acids, related to this compound, have been synthesized to explore their specificity to membrane transport systems in cells. This research provides insights into the transportation of amino acids at the cellular level (Christensen et al., 1983).
Properties
IUPAC Name |
4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-6-8-1-3-9(5-8,4-2-8)7(11)12;/h1-6,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAZVSMWOXAGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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